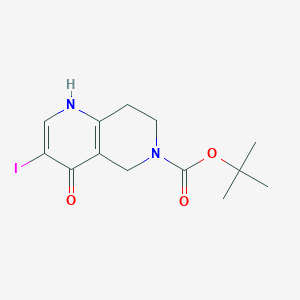

Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-iodo-4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(18)16-5-4-10-8(7-16)11(17)9(14)6-15-10/h6H,4-5,7H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWYFQQUWFLOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C(=CN2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a precursor naphthyridine compound, followed by esterification and hydroxylation reactions. The reaction conditions often involve the use of iodine reagents, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the iodine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce deiodinated compounds, and substitution can result in various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, or cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate

- Tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

Uniqueness

Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is unique due to the specific combination of functional groups and the tetrahydro-naphthyridine ring system. This unique structure imparts distinct chemical reactivity and potential biological activities compared to similar compounds.

Biologische Aktivität

Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate (commonly referred to as TBHIT) is a synthetic organic compound belonging to the naphthyridine class. Its unique structure and functional groups suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article provides an overview of the biological activity of TBHIT, including its synthesis, chemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of TBHIT is , featuring a tert-butyl ester group and a hydroxyl group on a tetrahydro-naphthyridine ring system. The presence of iodine enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | Tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate |

| Molecular Weight | 358.18 g/mol |

| CAS Number | 2219370-58-6 |

| Solubility | Soluble in organic solvents |

Synthesis Methods

TBHIT is synthesized through multi-step organic reactions involving iodination of precursor compounds followed by esterification and hydroxylation. Common reagents include iodine for iodination and various organic solvents to facilitate the reactions. The optimization of these synthetic routes is crucial for achieving high yields and purity in industrial applications.

Biological Activity

Recent studies have explored the biological activities of TBHIT, particularly its potential as an antimicrobial and anticancer agent. The compound's ability to interact with various biological targets makes it a candidate for further investigation.

Antimicrobial Activity

TBHIT has demonstrated promising antimicrobial properties against a range of pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Properties

Research has shown that TBHIT exhibits cytotoxic effects on various cancer cell lines. It has been observed to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Notably, TBHIT has shown effectiveness against breast cancer and leukemia cell lines in preliminary studies .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of TBHIT, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The study concluded that TBHIT could serve as a lead compound for developing new antibiotics .

Study 2: Cytotoxicity in Cancer Cells

A separate investigation evaluated the cytotoxic effects of TBHIT on MCF-7 breast cancer cells. The compound was found to decrease cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies revealed that TBHIT induces apoptosis via the intrinsic pathway, characterized by increased levels of caspase-3 activation .

Q & A

Q. What are the key synthetic routes for synthesizing tert-butyl 4-hydroxy-3-iodo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate?

Methodological Answer:

- Core Strategy : The synthesis typically involves functionalizing the 1,6-naphthyridine scaffold. A common approach includes:

Protection of the carboxylate group : Use tert-butyl groups (Boc) to protect the carboxylate moiety during iodination and hydroxylation steps .

Iodination at the 3-position : Electrophilic iodination (e.g., NIS in acetic acid) or transition metal-catalyzed methods (e.g., Pd-mediated coupling) .

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Identify the Boc group (δ ~1.4 ppm for tert-butyl), aromatic protons (δ 6.5–8.5 ppm for naphthyridine), and hydroxyl/iodo substituents.

- IR Spectroscopy : Confirm hydroxyl (broad ~3200 cm⁻¹) and carbonyl (Boc C=O at ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₇INO₃: 394.03).

Advanced Research Questions

Q. How to optimize iodination at the 3-position while minimizing diiodination byproducts?

Methodological Answer:

- Controlled Stoichiometry : Use 1.05–1.1 equivalents of iodinating agent (e.g., NIS) to avoid over-iodination.

- Temperature Modulation : Conduct reactions at 50–60°C to balance reactivity and selectivity.

- Catalytic Additives : Ag₂O (as in ) can enhance regioselectivity by coordinating to the naphthyridine nitrogen .

- Work-Up : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate mono-iodinated product.

Q. How to resolve discrepancies in NMR data between theoretical predictions and experimental results?

Methodological Answer:

- Solvent Effects : Use deuterated DMSO to observe hydroxyl protons, which may be broadened in CDCl₃.

- Dynamic Effects : Consider tautomerization (e.g., keto-enol equilibria) affecting chemical shifts.

- Impurity Analysis : Compare with intermediates (e.g., tert-butyl 3-bromo derivatives in ) to rule out residual starting materials .

- DFT Calculations : Simulate NMR shifts using software (e.g., Gaussian) to identify mismatches.

Q. What are the challenges in functionalizing the 4-hydroxy group without affecting the iodo substituent?

Methodological Answer:

- Protection Strategies : Use silyl ethers (e.g., TBSCl) to protect the hydroxyl group before further reactions.

- Selective Conditions : Avoid strong bases (risk of HI elimination) and opt for mild coupling agents (e.g., EDC/HOBt for esterification).

- Monitoring : Track iodine retention via ICP-MS or iodometric titration during functionalization .

Data Contradiction Analysis

Q. How to address inconsistent yields in the iodination step across literature reports?

Methodological Answer:

- Variable Factors :

- Substrate Purity : Residual moisture or Boc deprotection reduces reactivity.

- Catalyst Activity : Ag₂O quality () impacts regioselectivity and yield .

- Mitigation :

- Pre-dry substrates with molecular sieves.

- Standardize catalyst batches (e.g., ≥99% Ag₂O).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.